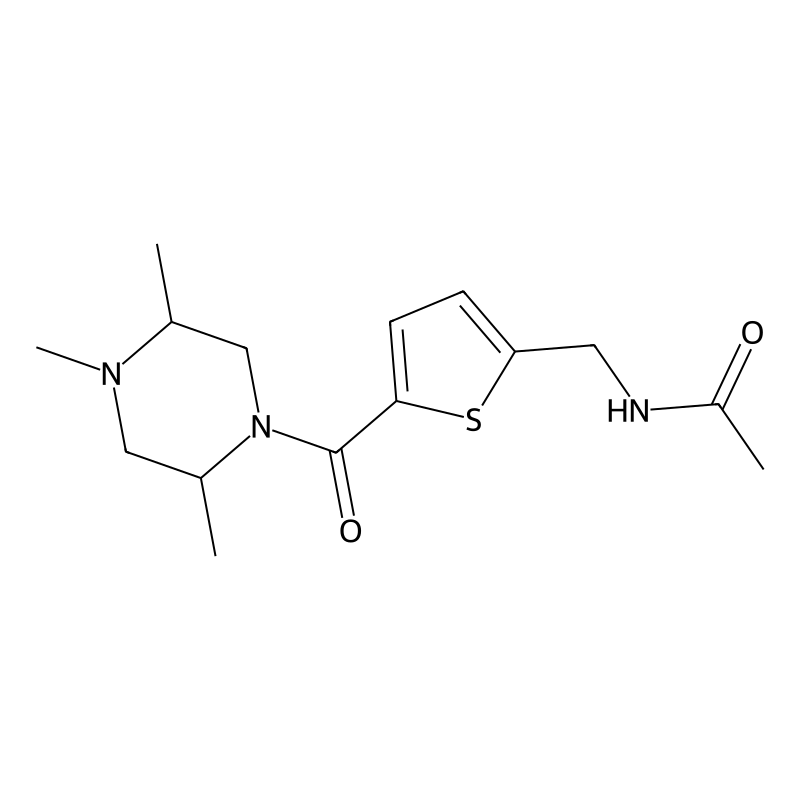

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide

Catalog No.

S7444343

CAS No.

M.F

C15H23N3O2S

M. Wt

309.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide

IUPAC Name

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C15H23N3O2S/c1-10-9-18(11(2)8-17(10)4)15(20)14-6-5-13(21-14)7-16-12(3)19/h5-6,10-11H,7-9H2,1-4H3,(H,16,19)

InChI Key

VARDMHKVXSEKRO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)C2=CC=C(S2)CNC(=O)C)C)C

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide is a chemical compound that has been the focus of significant research in recent years. The compound is of interest due to its potential applications in various fields of research and industry, including medicine and materials science.

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide is a chemical compound with the molecular formula C17H24N2O2S. It belongs to the class of compounds known as piperazine derivatives and has a molecular weight of 324.45 g/mol. The compound was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide is a white powder that is insoluble in water but soluble in organic solvents such as ethanol and DMSO. It has a melting point of 164-167 °C and a boiling point of 518.3 °C at 760 mmHg. The compound exhibits UV absorption at 230 and 280 nm and has a logP of 2.6.

The synthesis of N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide involves the reaction of 2,5-thiophenedicarboxylic acid with 1-bromo-2,4,5-trimethylpiperazine in the presence of triethylamine, followed by reaction with acetic anhydride. The resulting product is then purified by recrystallization. The compound can be characterized by various methods, including NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Several analytical methods have been developed for the detection and quantification of N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide, including HPLC, LC-MS/MS, and capillary electrophoresis. These methods have been applied in various studies to determine the concentration and purity of the compound.

The biological properties of N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide have been the subject of extensive research. The compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities in vitro and in vivo. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Studies have shown that N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide is relatively non-toxic and safe for use in scientific experiments. However, further studies are needed to fully assess the potential risks associated with the compound.

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide has numerous potential applications in scientific experiments. It can be used as a chemical probe for studying various biological processes and as a lead compound for the development of new drugs. It may also have applications in materials science, such as in the development of new polymers and nanomaterials.

The current state of research on N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide is focused on further elucidating its biological properties and developing new applications for the compound. Several ongoing studies are exploring its potential use as a treatment for various diseases, including cancer and Alzheimer's disease.

The potential implications of N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide are vast and varied. In the field of medicine, the compound may have applications in the treatment of cancer, neurodegenerative diseases, and infectious diseases. In materials science, it may have applications in the development of new polymers and nanomaterials. It may also have applications in agriculture, such as in the development of new pesticides and herbicides.

Despite its potential, there are several limitations to the use of N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide. One limitation is its relatively low solubility in water, which may limit its application in aqueous environments. Another limitation is its potential toxicity, which requires further investigation. Future directions for research on the compound include exploring its potential applications in various fields, such as materials science and agriculture, and further elucidating its biological properties and potential therapeutic uses.

N-[[5-(2,4,5-trimethylpiperazine-1-carbonyl)thiophen-2-yl]methyl]acetamide is a highly promising compound that has potential applications in various fields of research and industry. Its biological properties and potential therapeutic uses make it a valuable chemical probe for studying various biological processes and a lead compound for the development of new drugs. Further research is needed to fully understand the potential applications and limitations of the compound and to develop new methods for its synthesis and characterization.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

309.15109816 g/mol

Monoisotopic Mass

309.15109816 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds